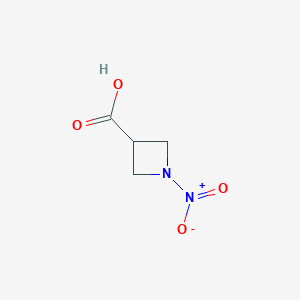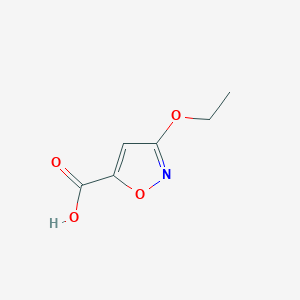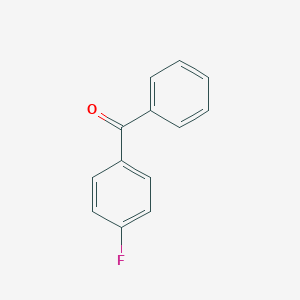
Oxa-glycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxa-glycol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Oxa-glycol is a cyclic ether with a molecular formula of C4H6O2 and a molecular weight of 86.09 g/mol. It is a colorless liquid that is soluble in water and has a boiling point of 123°C. In
Applications De Recherche Scientifique
Oxa-glycol has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of oxa-glycol is in the synthesis of polymers. Oxa-glycol can be used as a monomer in the synthesis of polyoxymethylene, a high-performance engineering plastic that is widely used in the automotive and aerospace industries.
Oxa-glycol has also been studied for its potential use as a solvent in various chemical reactions. Its unique properties make it an attractive alternative to traditional solvents such as acetone and ethanol.
Mécanisme D'action
The mechanism of action of oxa-glycol is not well understood. However, it is believed that oxa-glycol acts as a Lewis base due to its lone pair of electrons. This allows it to interact with Lewis acids and form coordination complexes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of oxa-glycol. However, studies have shown that oxa-glycol is relatively non-toxic and has low levels of skin irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using oxa-glycol in lab experiments is its low toxicity and low levels of skin irritation. This makes it a safer alternative to traditional solvents. However, oxa-glycol has limitations in terms of its solubility and reactivity. It may not be suitable for certain types of chemical reactions.
Orientations Futures
There are several future directions for the study of oxa-glycol. One potential area of research is the development of new polymers using oxa-glycol as a monomer. This could lead to the development of new materials with unique properties and applications.
Another area of research is the use of oxa-glycol as a solvent in the synthesis of new compounds. This could lead to the development of new drugs and other biologically active compounds.
Overall, oxa-glycol is a promising chemical compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Oxa-glycol can be synthesized through the Williamson ether synthesis method. This method involves the reaction of an alkoxide ion with an alkyl halide to form an ether. In the case of oxa-glycol, the reaction involves the reaction of sodium ethoxide with ethylene oxide. The resulting product is oxa-glycol.
Propriétés
Numéro CAS |
134166-77-1 |
|---|---|
Nom du produit |
Oxa-glycol |
Formule moléculaire |
C10H16N2O5S |
Poids moléculaire |
276.31 g/mol |
Nom IUPAC |
(1S,2R,4S)-2-hydroxy-4-methyl-9,9-dioxo-3-oxa-9λ6-thia-6,10-diazatricyclo[8.3.0.02,6]tridecan-5-one |
InChI |
InChI=1S/C10H16N2O5S/c1-7-9(13)11-5-6-18(15,16)12-4-2-3-8(12)10(11,14)17-7/h7-8,14H,2-6H2,1H3/t7-,8-,10+/m0/s1 |
Clé InChI |
QOSWFGIZVQRPNU-OYNCUSHFSA-N |
SMILES isomérique |
C[C@H]1C(=O)N2CCS(=O)(=O)N3CCC[C@H]3[C@]2(O1)O |
SMILES |
CC1C(=O)N2CCS(=O)(=O)N3CCCC3C2(O1)O |
SMILES canonique |
CC1C(=O)N2CCS(=O)(=O)N3CCCC3C2(O1)O |
Synonymes |
oxa-glycol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)

![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)



![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)